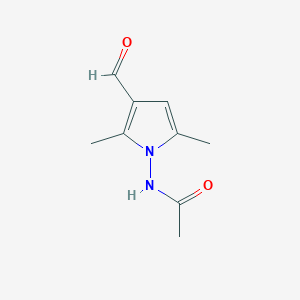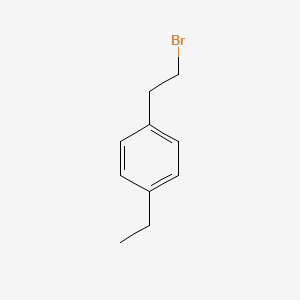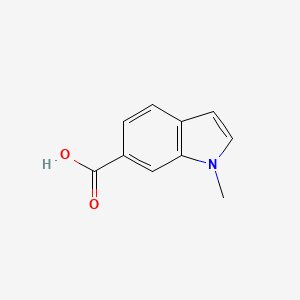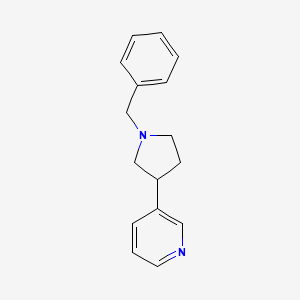
3-(1-Benzylpyrrolidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(1-Benzylpyrrolidin-3-yl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring via a benzyl group. The molecular weight of the compound is 238.33 g/mol.Physical And Chemical Properties Analysis
The boiling point of “3-(1-Benzylpyrrolidin-3-yl)pyridine” is approximately 285.7±29.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis and structural investigation of various compounds related to 3-(1-Benzylpyrrolidin-3-yl)pyridine have been explored in several studies. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has been reported, highlighting the impact of different substituents on the physicochemical properties and their potential coordination to metal centers which could affect both photophysical properties and ligand conformations (Tzimopoulos et al., 2010). Additionally, the creation of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives has been studied, emphasizing the synthetic approaches and characterization of these compounds (Mobinikhaledi et al., 2009).
Photophysical and Electrochemical Applications
Research has also focused on the development of materials for optoelectronic applications, such as electroluminescent devices. A study on the high efficiency of orange-red iridium(III) complexes for OLEDs, which achieved a maximum luminance and an external quantum efficiency significantly higher than previous materials, showcases the potential of pyridine derivatives in enhancing the performance of light-emitting diodes (Su et al., 2021).
Supramolecular Chemistry and Crystal Engineering
The synthesis and characterization of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents reveal how balancing hydrogen-bond donors and acceptors can lead to the formation of complex structures with potential applications in crystal engineering and molecular recognition (Aakeröy et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
The development of simple bipolar host materials incorporating pyridine units for phosphorescent OLEDs has demonstrated the ability to achieve high-efficiency blue, green, and white phosphorescence, underscoring the versatility of pyridine derivatives in electronic applications (Li et al., 2016).
Coordination Chemistry
The study of coordination chemistry of pyridine derivatives has led to the synthesis of compounds with potential applications in biological sensing and photochemical processes. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines as versatile terpyridine analogues have been explored for their unique luminescent and magnetic properties (Halcrow, 2005).
Propiedades
IUPAC Name |
3-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15/h1-7,9,11,16H,8,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXWQOSUDSSVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601469 |
Source


|
| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpyrrolidin-3-yl)pyridine | |
CAS RN |
145105-05-1 |
Source


|
| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)


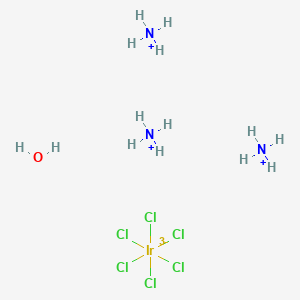



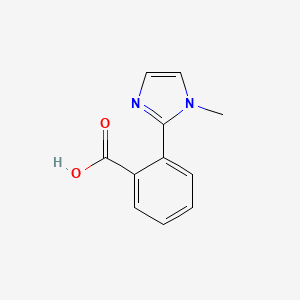
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)
